(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride
Overview
Description
(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride typically involves the formation of the benzofuran ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the methanamine group, often through reductive amination or other amine-forming reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
Scientific Research Applications
(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-tumor, antibacterial, and antiviral activities.
Industry: This compound is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2,3-Dihydrobenzofuran: A closely related compound with similar structural features but different biological properties.
Benzothiophene: Another heterocyclic compound with a sulfur atom instead of oxygen, exhibiting different chemical and biological behaviors
Uniqueness
(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its dimethyl and methanamine groups contribute to its unique properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11;/h3-5H,6-7,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRJQHAFGNLJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CN)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903556-73-0 | |
Record name | 5-Benzofuranmethanamine, 2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903556-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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